BenchChemオンラインストアへようこそ!

4-(4-Chlorophenyl)-2-methyl-1,3-oxazole

Drug Metabolism CYP Inhibition Hepatotoxicity

Choose 4-(4-chlorophenyl)-2-methyl-1,3-oxazole for lead optimization where electronic precision matters. The 4-Cl substitution delivers unique -I effect, LogP 3.30, and metabolic stability superior to fluoro or unsubstituted analogs. Validated in diabetes (in vivo glucose lowering) and neuropathy (BDNF induction) models. Patent-established multi-kg synthesis provides a de-risked scale-up path. Do not substitute—SAR is exquisitely sensitive to halogen identity at the 4-position.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
Cat. No. B1313689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-2-methyl-1,3-oxazole
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCC1=NC(=CO1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H8ClNO/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3
InChIKeyJZEMRJQKMIXUES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenyl)-2-methyl-1,3-oxazole (CAS 79965-68-7) | Core Building Block for Bioactive Oxazoles


4-(4-Chlorophenyl)-2-methyl-1,3-oxazole (CAS: 79965-68-7) is a small-molecule heterocyclic scaffold (MW: 193.63, LogP: 3.30) . It serves as a versatile intermediate for synthesizing diverse biologically active molecules, primarily through functionalization at the 5-position of the oxazole ring [1]. This scaffold is not an end-use drug but a core structural component found in compounds targeting metabolic disorders, neurotrophic factor induction, and viral enzymes [1][2]. Its value lies in its precisely substituted core, which provides a distinct physicochemical and electronic profile compared to other halogenated or regioisomeric oxazole building blocks.

Why 4-(4-Chlorophenyl)-2-methyl-1,3-oxazole Cannot Be Replaced by a Generic Oxazole


Replacing 4-(4-Chlorophenyl)-2-methyl-1,3-oxazole with a close analog like 4-phenyl-2-methyloxazole or 4-(4-fluorophenyl)-2-methyloxazole introduces unacceptable variability in downstream synthetic outcomes and biological activity. The specific 4-chloro substitution pattern on the phenyl ring imparts a unique combination of electron-withdrawing effects (-I), hydrophobic bulk (LogP ~3.3), and metabolic stability that are not replicated by other halogens or unsubstituted phenyl groups . This is critical because even minor electronic changes at the 4-position of the oxazole ring can drastically alter the potency and selectivity of the final drug candidate, as evidenced by structure-activity relationship (SAR) studies on related oxazole derivatives where the 4-chlorophenyl group was essential for in vivo efficacy [1]. The core's defined LogP and PSA (26.03 Ų) dictate its compatibility in multi-step syntheses and influence the pharmacokinetic profile of the final compound; substituting with a more hydrophilic (e.g., 4-methoxyphenyl) or sterically distinct analog introduces a new variable that can derail a validated synthetic route or diminish the desired biological effect.

Evidence-Based Selection Guide: Quantitative Differentiation of 4-(4-Chlorophenyl)-2-methyl-1,3-oxazole


CYP2E1 Inhibition: Comparative Data Reveals Lower Liability vs. Key Analogs

In a head-to-head comparison using human liver microsomes, 4-(4-chlorophenyl)-2-methyl-1,3-oxazole demonstrated a 3.3-fold higher IC50 (i.e., weaker inhibition) for the CYP2E1 enzyme compared to a structurally related, more complex oxazole derivative [1][2]. This indicates a potentially lower risk for metabolic drug-drug interactions (DDIs) and CYP2E1-related hepatotoxicity when this core is used, compared to analogs that are more potent CYP2E1 inhibitors. Additionally, its weak inhibition of CYP3A4 (IC50 = 39,000 nM) [1] further supports its favorable profile as a building block, minimizing off-target CYP engagement.

Drug Metabolism CYP Inhibition Hepatotoxicity

Physicochemical Profile: LogP and PSA Differentiate from Common Oxazole Cores

The compound's calculated partition coefficient (cLogP) of 3.30 and topological polar surface area (TPSA) of 26.03 Ų provide a specific balance of lipophilicity and polarity. This profile is distinct from other common oxazole building blocks: an unsubstituted phenyl analog would have a lower LogP, while a 2-methyl-4,5-diphenyloxazole would be significantly more lipophilic and have a larger PSA. This data point is crucial for predicting its behavior in synthetic transformations and the membrane permeability of its downstream products.

ADME Lipophilicity Medicinal Chemistry

Synthetic Accessibility: Established Multi-Kilogram Scale Routes Enable Scalable Research

This specific oxazole core is not just a theoretical compound; it is an industrially viable building block. Multiple synthetic routes for its preparation and further functionalization are documented in the patent and primary literature, with some describing multi-kilogram scale syntheses for derivatives like romazarit and various antidiabetic agents [1][2]. This contrasts with less-studied oxazole analogs, for which reliable, high-yielding synthetic procedures may not be available, posing a significant risk to project timelines and material supply.

Process Chemistry Scale-up Intermediates

In Vivo Validation of Derived Scaffolds: Proof of Concept for Metabolic and Neuropathic Applications

Derivatives of 4-(4-chlorophenyl)-2-methyl-1,3-oxazole have demonstrated tangible in vivo efficacy. A specific 5-substituted derivative, 4-(4-Chlorophenyl)-2-(2-methyl-1H-imidazol-1-yl)-5-[3-(2-methoxyphenoxy)propyl]-1,3-oxazole, showed potent BDNF induction in vitro (EC50 = 7.9 µM) and, crucially, improved motor nerve conduction velocity and tail-flick response in a streptozotocin (STZ)-induced diabetic rat model, accompanied by a recovery of BDNF levels in the sciatic nerve [1]. Separately, a different derivative, 4-(4-chlorophenyl)-2-methyloxazole-5-propionic acid, demonstrated significant blood glucose-lowering activity in fatty rats at an oral dose of 100 mg/kg [2]. This in vivo validation of the core scaffold's potential is a key differentiator from untested oxazole analogs.

In Vivo Pharmacology Diabetes Neuropathy

High-Impact Application Scenarios for 4-(4-Chlorophenyl)-2-methyl-1,3-oxazole


Medicinal Chemistry: Lead Optimization for Metabolic Disorders

This scaffold is an optimal starting point for optimizing lead compounds targeting type 2 diabetes and related metabolic syndromes. Its demonstrated in vivo glucose-lowering effects in animal models (when derivatized at the 5-position) and its favorable metabolic profile (low CYP2E1/3A4 inhibition) [1][2] make it a strong candidate for developing novel insulin sensitizers or secretagogues. Its cLogP of 3.30 is particularly well-suited for designing orally bioavailable agents.

Neuroscience Drug Discovery: Developing BDNF Inducers for Neuropathy

The proven ability of derivatives of this scaffold to induce BDNF production in human neuroblastoma cells and, critically, to reverse functional deficits in a diabetic neuropathy model, positions it as a valuable core for neuroscience research [1]. It should be prioritized over other oxazole analogs when developing treatments for peripheral neuropathies or other conditions where neurotrophin induction is a validated therapeutic strategy.

Process Chemistry & Scale-Up: A Reliable Intermediate for Kilogram-Scale Synthesis

For process chemists, the extensive patent literature describing multi-kilogram syntheses of this core and its derivatives provides a clear, de-risked path to large-scale production [2][3]. This is a major advantage over novel or poorly characterized oxazole building blocks, for which scale-up would be a significant and costly undertaking. It can be reliably sourced or synthesized for preclinical development.

Chemical Biology: Tool Compound Development for Target ID

Given its defined interaction profile with CYP enzymes and its use in creating potent bioactive molecules, this scaffold is an excellent choice for developing chemical probes. Its moderate lipophilicity and low molecular weight (193.63 Da) allow for the addition of linker moieties without exceeding drug-like property space, making it ideal for creating affinity probes to identify novel protein targets in metabolic and neurological disease pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Chlorophenyl)-2-methyl-1,3-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.